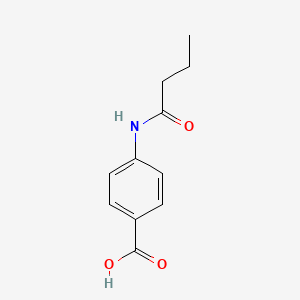

4-(Butyrylamino)benzoic acid

Übersicht

Beschreibung

4-(Butyrylamino)benzoic acid is a chemical compound that can be involved in various chemical reactions and has potential applications in different fields, including medicinal chemistry. While the provided papers do not directly discuss 4-(butyrylamino)benzoic acid, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds, such as 4-(benzylamino)-2-butynyl carbonates and benzoates, involves CO2-fixation reactions mediated by DBU, which suggests that similar methods could potentially be applied to the synthesis of 4-(butyrylamino)benzoic acid . Additionally, the synthesis of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acids as non-steroidal inhibitors indicates that the butyrylamino group could be introduced into the benzoic acid framework through similar synthetic strategies .

Molecular Structure Analysis

The molecular structure of 4-butyl benzoic acid has been studied using density functional theory (DFT) and various spectroscopic techniques, which could be relevant to understanding the structure of 4-(butyrylamino)benzoic acid . The vibrational frequencies, NMR chemical shifts, and electronic properties such as HOMO and LUMO energies provide a basis for predicting the molecular structure and behavior of 4-(butyrylamino)benzoic acid.

Chemical Reactions Analysis

The reactivity of 4-(butylamino)benzoic acid can be inferred from studies on similar compounds. For instance, the chloro complexes of 4-(butylamino)benzoic acid with transition metals like cobalt, nickel, and copper suggest that it can form coordination compounds with various geometries . The thermal behavior of these complexes provides insights into the stability and decomposition pathways of the metal complexes of 4-(butyrylamino)benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(butyrylamino)benzoic acid have been characterized using techniques such as FT-IR, FT-Raman, NMR, and UV-vis spectroscopy . These studies provide a comprehensive understanding of the vibrational modes, chemical shifts, and electronic transitions, which are crucial for predicting the properties of 4-(butyrylamino)benzoic acid. The thermal and spectral studies of its metal complexes also contribute to the understanding of its physical properties and potential applications as coloring materials for polymers .

Wissenschaftliche Forschungsanwendungen

Analytical Method Development

- Pharmacokinetics : A study developed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods for determining 4-(butylamino)benzoic acid (BBA), a metabolite of benzonatate. These methods aided in understanding the pharmacokinetics of BBA in human plasma, offering insights into its absorption and concentration after oral administration of benzonatate (Jiayu Man et al., 2019).

Synthesis and Characterization

- Organic Synthesis : Research on the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2 highlights the first biotechnological application of a Carboxylase enzyme. This represents a significant advancement in the field of organic synthesis (M. Aresta et al., 1998).

- Complexes with Metals : A study focused on the preparation and characterization of chloro compounds of 4-(butylamino) benzoic acid with cobalt, nickel, and copper. These compounds, with distinct structural and thermal properties, contribute to our understanding of metal-organic interactions (J. R. Allan et al., 1991).

Pharmaceutical Applications

- Drug Development : In pharmaceutical research, 4-(butylamino) benzoic acid derivatives have been synthesized and evaluated as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes. This study contributes to the development of new therapeutics targeting specific enzymatic pathways (Ola I A Salem et al., 2002).

Material Science

- Coloring Materials : A study investigated the cobalt(II), nickel(II), copper(II) complexes of 4-(butylamino)benzoic acid as coloring materials for poly(vinyl chloride). This research provides valuable insights into the application of these complexes in material science, particularly in coloration technology (J. R. Allan et al., 1991).

Environmental Science

- Toxicity Assessment : The toxicity of benzoic acid derivatives, including 4-(butylamino)benzoic acid, has been assessed for environmental impact. Such studies are crucial for understanding the potential ecological risks associated with these compounds (L. G. Gorokhova et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(butanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-3-10(13)12-9-6-4-8(5-7-9)11(14)15/h4-7H,2-3H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUILCOCVGKGNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406482 | |

| Record name | 4-(butanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Butyrylamino)benzoic acid | |

CAS RN |

99855-49-9 | |

| Record name | 4-(butanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

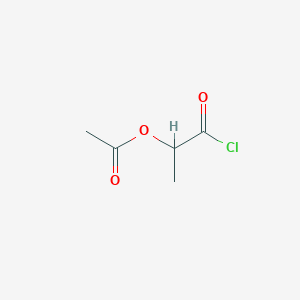

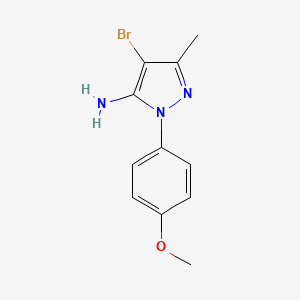

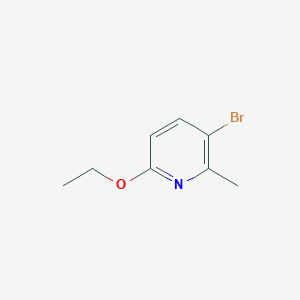

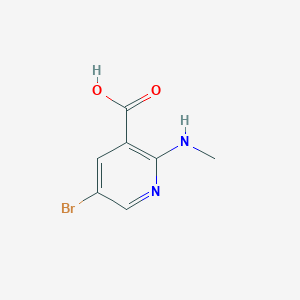

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

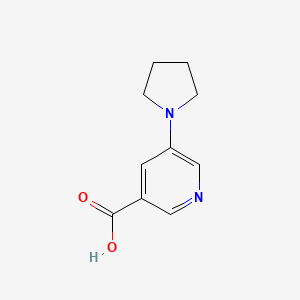

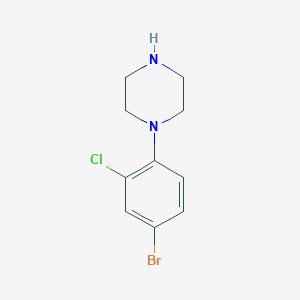

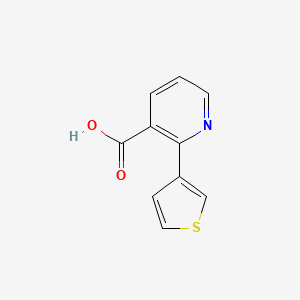

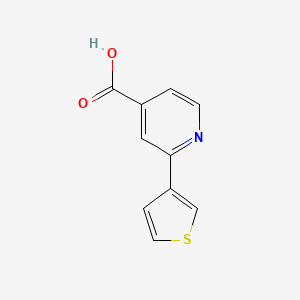

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1275880.png)

![Benzo[d]thiazol-6-ylboronic acid](/img/structure/B1275884.png)

![7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1275910.png)